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molecular formula C7H6F2O B1301606 2,6-Difluoroanisole CAS No. 437-82-1

2,6-Difluoroanisole

Cat. No. B1301606
M. Wt: 144.12 g/mol
InChI Key: IOBWAHRFIPQEQL-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

20 g (153.74 mmol) of 2,6-difluorophenol is dissolved in 200 ml of acetone and mixed under nitrogen with 42.5 g (307.48 mmol) of potassium carbonate. After 19.1 ml of methyl iodide (2 equivalents) is added, it is refluxed for three and one-half hours. After cooling, the reaction mixture is filtered, the filter residue is washed with acetone, and the filtrate is spun in until a dry state is reached. The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 17.27 g (77.9%) of the desired product is obtained. It should be noted that the product is slightly volatile. The bath temperature should not exceed 30° C., and the vacuum of the rotary evaporator is to be adapted.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
19.1 mL
Type
reactant
Reaction Step Three
Yield
77.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].[C:10](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[O:9][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
42.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
19.1 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is refluxed for three and one-half hours
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
the filter residue is washed with acetone
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.27 g
YIELD: PERCENTYIELD 77.9%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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